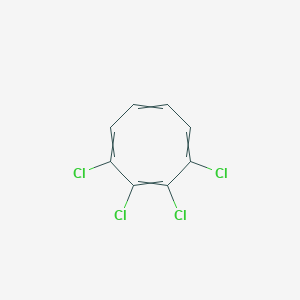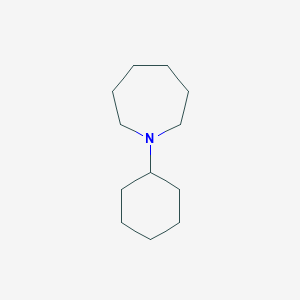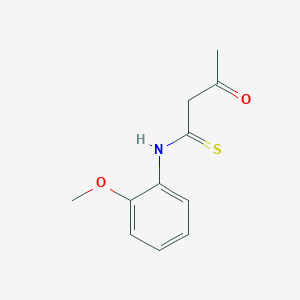![molecular formula C14H8Cl2N2O4 B14585369 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) CAS No. 61347-07-7](/img/structure/B14585369.png)
4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is an organic compound characterized by the presence of two chlorobenzoic acid moieties connected by a diazenediyl (N=N) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) typically involves the diazotization of 2-chlorobenzoic acid derivatives followed by coupling reactions. One common method includes the reaction of 2-chlorobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 2-chlorobenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the diazenediyl linkage, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted chlorobenzoic acids.
Wissenschaftliche Forschungsanwendungen
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage can undergo redox reactions, influencing cellular signaling pathways and modulating biological activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[(E)-Diazenediyl]bis(2-methoxyaniline): Similar structure but with methoxy groups instead of chlorine atoms.
4,4’-[(E)-Diazenediyl]bis(2-nitrobenzoic acid): Contains nitro groups, leading to different reactivity and applications.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This compound’s specific structural features make it suitable for particular applications in research and industry, distinguishing it from other diazenediyl-linked compounds.
Eigenschaften
CAS-Nummer |
61347-07-7 |
|---|---|
Molekularformel |
C14H8Cl2N2O4 |
Molekulargewicht |
339.1 g/mol |
IUPAC-Name |
4-[(4-carboxy-3-chlorophenyl)diazenyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-11-5-7(1-3-9(11)13(19)20)17-18-8-2-4-10(14(21)22)12(16)6-8/h1-6H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WQWVCZLDVCFVFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
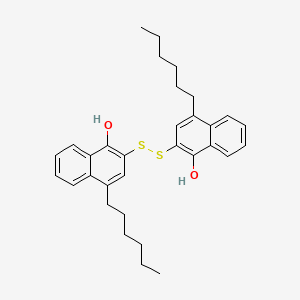
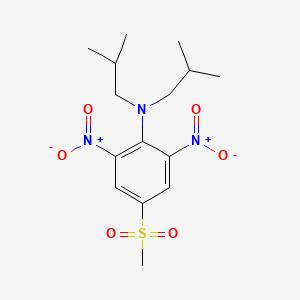

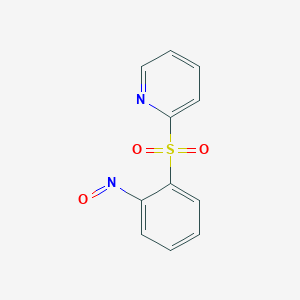


![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
